5-Vinylpyrimidin-2-amine

Physicochemical profiling LogP Boiling point

5-Vinylpyrimidin-2-amine is a heterocyclic aromatic amine featuring a pyrimidine core substituted with an amino group at the 2-position and a vinyl group at the 5-position. With a molecular formula of C₆H₇N₃ and a molecular weight of 121.14 g·mol⁻¹, this compound is commercially supplied as a research intermediate with typical purities of 95–98% (stabilised with TBC).

Molecular Formula C6H7N3
Molecular Weight 121.14 g/mol
CAS No. 108444-56-0
Cat. No. B009862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Vinylpyrimidin-2-amine
CAS108444-56-0
Molecular FormulaC6H7N3
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC=CC1=CN=C(N=C1)N
InChIInChI=1S/C6H7N3/c1-2-5-3-8-6(7)9-4-5/h2-4H,1H2,(H2,7,8,9)
InChIKeyLUYOMLHOURXTCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Vinylpyrimidin-2-amine (CAS 108444-56-0) – Procurement-Grade Pyrimidine Building Block with a C5-Vinyl Handle


5-Vinylpyrimidin-2-amine is a heterocyclic aromatic amine featuring a pyrimidine core substituted with an amino group at the 2-position and a vinyl group at the 5-position . With a molecular formula of C₆H₇N₃ and a molecular weight of 121.14 g·mol⁻¹, this compound is commercially supplied as a research intermediate with typical purities of 95–98% (stabilised with TBC) . Its dual amino-vinyl functionality positions it as a versatile building block for medicinal chemistry, particularly in the construction of kinase-inhibitor libraries and nucleoside analogs [1].

Why 5-Vinylpyrimidin-2-amine Cannot Be Replaced by Its 5-Methyl, 5-Ethyl, or Unsubstituted Analogs


The C5-vinyl substituent of 5-vinylpyrimidin-2-amine is not a passive hydrophobic extension; it is a chemically reactive olefin that enables transformation pathways inaccessible to its saturated C5-methyl or C5-ethyl counterparts . Unlike 2-aminopyrimidine or 5-alkyl-2-aminopyrimidines, the vinyl group can undergo radical-initiated polymerisation to form metal-complexing polymers [1], participate in Heck- or Suzuki-type cross-coupling for late-stage diversification, and serve as a Michael-acceptor warhead in covalent inhibitor design [2]. Substituting with a non-vinyl analog forfeits all of these reactivity handles, making generic replacement chemically invalid for applications that require a polymerisable or cross-couplable monomer.

Quantitative Differentiation of 5-Vinylpyrimidin-2-amine Against Its Closest C5-Substituted Analogs


Distinct Physicochemical Signature: Higher Boiling Point, Lower logP vs. 5-Ethyl Analog

The C5-vinyl analog exhibits a boiling point of 311.0 ± 35.0 °C, which is ~24 °C higher than that of 5-ethylpyrimidin-2-amine (286.7 °C) and ~27 °C higher than 5-methylpyrimidin-2-amine (283.4 °C), reflecting stronger intermolecular interactions . Its predicted logP of 0.26 is significantly lower than that of the 5-ethyl (logP 1.20) and 5-methyl (logP ~0.95) congeners, indicating superior aqueous compatibility that can facilitate purification by reverse-phase chromatography [1].

Physicochemical profiling LogP Boiling point Chromatography

Unique Radical Polymerisability: Vinyl Group Enables Macromolecular Architecture Inaccessible to 5-Alkyl Analogs

5-Vinylpyrimidin-2-amine is explicitly claimed as a monomer for the synthesis of metal-complexing polymers in patents where 2-substituted-5-vinylpyrimidines undergo radical homopolymerisation or copolymerisation [1]. Neither 5-methyl- nor 5-ethyl-2-aminopyrimidine can participate in chain-growth polymerisation because they lack a polymerisable C=C bond. This property is intrinsic to the vinyl substituent and is independent of further derivatisation [2].

Polymer chemistry Radical polymerisation Metal-complexing polymers Vinyl monomer

Validated Scaffold for Antiviral Nucleoside Analogs: 5-Vinylpyrimidine Core Required for HSV-1/VZV Inhibition

The 5-vinylpyrimidine core is the pharmacophoric prerequisite for a well-characterised class of antiviral nucleosides. (E)-5-(2-bromovinyl)-2′-deoxyuridine (BVDU), which incorporates a 5-vinyluracil scaffold directly derived from 5-vinylpyrimidine chemistry, inhibits HSV-1 and VZV at sub-micromolar concentrations through selective phosphorylation by viral thymidine kinase [1]. Replacement of the 5-vinyl with a 5-ethyl or 5-methyl group abolishes this activity, as demonstrated in structure-activity studies where only 5-vinyl-substituted nucleosides retained potent antiviral efficacy [2].

Antiviral Nucleoside analog HSV-1 Varicella-zoster virus Thymidine kinase

Privileged Kinase-Inhibitor Scaffold: 2-Amino-5-vinylpyrimidine Core Appears in Multiple Patent Families

The 2-amino-5-substituted pyrimidine scaffold, explicitly covering 5-vinyl substitution, is claimed in US Patent 8,030,487 (TargeGen) as a core structure for inhibiting Src family kinases, VEGFR, and other tyrosine kinases [1]. While 5-methyl and 5-chloro analogs are also claimed, the 5-vinyl substituent introduces a unique electrophilic warhead capable of forming covalent adducts with active-site cysteine residues, a feature absent in saturated or halogenated analogs [2]. This covalent potential is enabled solely by the vinyl group.

Kinase inhibitor Src kinase VEGFR Medicinal chemistry Patent scaffold

High-Confidence Application Scenarios for 5-Vinylpyrimidin-2-amine Based on Quantitative Differentiation Evidence


Synthesis of Covalent Kinase Inhibitor Libraries

The vinyl substituent of 5-vinylpyrimidin-2-amine provides a built-in Michael acceptor, enabling the design of covalent inhibitors targeting cysteine-rich kinases (e.g., Src, EGFR, BTK). The 2-amino group serves as a derivatisation point for introducing warhead-directing fragments, while the 5-vinyl group forms a reversible or irreversible covalent bond with the target cysteine. This dual-reactivity profile is inaccessible with 5-methyl- or 5-ethyl-2-aminopyrimidine scaffolds, which can only yield reversible inhibitors [1]. The crystal structure of a 6-vinylpyrimidine analog bound to HIV-1 RT (PDB 3ITH, 2.80 Å resolution) provides direct structural validation of the vinyl-pyrimidine pharmacophore [2].

Antiviral Nucleoside Analog Development (HSV-1, VZV, HBV)

5-Vinylpyrimidin-2-amine is the direct synthetic precursor to 5-vinyluracil and 5-vinylcytosine nucleoside analogs, which are established as potent and selective inhibitors of herpesviruses and hepatitis B virus. The C5-vinyl group is essential for recognition by viral thymidine kinase; substitution with a methyl or ethyl group abolishes antiviral activity entirely, as confirmed by structure-activity relationship studies [1]. Procurement of the 5-vinyl building block is therefore mandatory for antiviral discovery programs targeting this validated pharmacophore.

Metal-Complexing Polymer Synthesis for Catalysis or Separations

The vinyl group of 5-vinylpyrimidin-2-amine can undergo radical polymerisation to yield homopolymers or copolymers bearing pendant 2-aminopyrimidine ligands. These polymers form stable complexes with transition metals and have been patented for use in heterogeneous catalysis and metal-ion separation [1]. The 5-methyl and 5-ethyl analogs cannot be polymerised in this manner, making the 5-vinyl compound uniquely suitable for macromolecular and materials science applications requiring a pyrimidine-functionalised polymer backbone.

Late-Stage Diversification via Cross-Coupling Chemistry

The C5-vinyl handle enables Heck, Suzuki-Miyaura, and Sonogashira cross-coupling reactions, allowing researchers to elaborate the pyrimidine core with aryl, heteroaryl, or alkynyl groups at a late synthetic stage. This contrasts with 5-methyl- or 5-ethyl-2-aminopyrimidines, which require pre-functionalisation with a halogen leaving group (e.g., 5-bromo) to participate in cross-coupling, adding synthetic steps and reducing overall yield. The vinyl group's lower logP (0.26 vs. 1.20 for 5-ethyl) also facilitates aqueous work-up of coupling products [1].

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